(3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid
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Overview
Description
(3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid is a chiral compound with potential applications in various fields, including pharmaceuticals and organic synthesis. Its unique structure, featuring a piperidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid group, makes it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Formation of the Piperidine Ring: The piperidine ring is formed through a series of cyclization reactions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyl chloroformate under basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction, metabolism, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-6-chloro-3,5-dihydroxyhexanoic acid tert-butyl ester: Shares a similar chiral structure and is used in pharmaceutical research.
3-amino-5-methylisoxazole: Another compound with a piperidine ring, used in heterocyclization reactions.
Uniqueness
(3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid is unique due to its specific substitution pattern and chiral configuration, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3R,5S)-5-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-13(14(17)18)9-16(8-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXQVSBDHHRLV-WCQYABFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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